molecular formula C18H20N2O3S B2430984 2,4,5-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 921916-37-2

2,4,5-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2430984
CAS No.: 921916-37-2
M. Wt: 344.43
InChI Key: JJJUDFWUAGQTIU-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group attached to a tetrahydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Ring: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives under acidic or basic conditions.

    Introduction of the Benzenesulfonamide Group: This step involves the reaction of the tetrahydroquinoline intermediate with benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorinating agents like thionyl chloride for introducing chlorine atoms.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Chlorinated or nitrated derivatives.

Scientific Research Applications

2,4,5-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding.

    Pharmaceutical Research: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industrial Applications: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: The compound can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trimethylbenzenesulfonamide: Similar in structure but lacks the tetrahydroquinoline ring.

    N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: Similar but without the trimethyl substitution on the benzene ring.

Uniqueness

2,4,5-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is unique due to the presence of both the trimethyl-substituted benzene ring and the tetrahydroquinoline moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,4,5-trimethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-11-8-13(3)17(9-12(11)2)24(22,23)20-15-5-6-16-14(10-15)4-7-18(21)19-16/h5-6,8-10,20H,4,7H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJUDFWUAGQTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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